molecular formula C9H9N3O B1383043 6-Methyl-1h-indazole-3-carboxamide CAS No. 1519055-70-9

6-Methyl-1h-indazole-3-carboxamide

Cat. No. B1383043
CAS RN: 1519055-70-9
M. Wt: 175.19 g/mol
InChI Key: GPWPDULHZVFFHI-UHFFFAOYSA-N
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Description

“6-Methyl-1h-indazole-3-carboxamide” is a compound with the CAS Number: 1519055-70-9 and a linear formula of C9H9N3O . It is a white solid with a molecular weight of 175.19 . This compound is part of the indazole-containing derivatives, which are important heterocycles in drug molecules .


Synthesis Analysis

Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthesis of 6-substituted-indazole derivatives was performed using relatively simple reagents .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1h-indazole-3-carboxamide” is represented by the InChI Code: 1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) .


Chemical Reactions Analysis

Indazole derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“6-Methyl-1h-indazole-3-carboxamide” is a white solid . It has a molecular weight of 175.19 and a linear formula of C9H9N3O .

Scientific Research Applications

MAO-B Inhibition

6-Methyl-1H-indazole-3-carboxamide derivatives have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors are synthesized through standard procedures, yielding compounds with high potency and selectivity for MAO-B over MAO-A, making them significant in neurological research, especially for Parkinson's disease treatment (Tzvetkov et al., 2014).

Antiproliferative Activity

Certain N-phenyl-1H-indazole-1-carboxamides, closely related to 6-Methyl-1H-indazole-3-carboxamide, have been prepared and tested for their antiproliferative activity against various cancer cell lines. Some of these compounds showed significant inhibitory effects, particularly against colon and melanoma cell lines, indicating potential applications in cancer research (Maggio et al., 2011).

Crystal Structure and Antitumor Activity

Studies on the crystal structure of specific indazole-1-carboxamide derivatives have been conducted, with findings indicating their potential as antitumor agents. These studies provide insights into the compounds' interaction with cancer cells and their efficacy in inhibiting tumor cell proliferation (Hao et al., 2017).

Cannabinoid Receptor Agonism

Research into indazole-3-carboxamide derivatives has revealed their potential as agonists for cannabinoid receptors CB1 and CB2. These findings are crucial for understanding the pharmacological properties of these compounds and their potential applications in forensic cases (Doi et al., 2017).

Binding Interactions and ADME Evaluation

N-Substituted indazole-5-carboxamides, structurally related to 6-Methyl-1H-indazole-3-carboxamide, have been studied for their binding interactions and pharmacokinetic properties. These studies are essential for developing potential drug and radioligand candidates, especially in the treatment and diagnosis of neurological disorders like Parkinson's disease (Tzvetkov et al., 2017).

Safety and Hazards

The compound has been classified as potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . It is hoped that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-methyl-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPDULHZVFFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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